![molecular formula C10H13NO4 B1304993 Acide 2-[(furan-2-carbonyl)-amino]-pentanoïque CAS No. 436855-71-9](/img/structure/B1304993.png)

Acide 2-[(furan-2-carbonyl)-amino]-pentanoïque

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

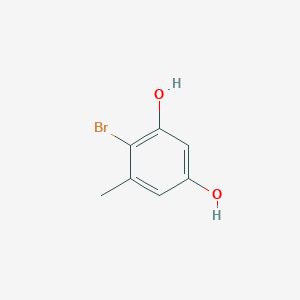

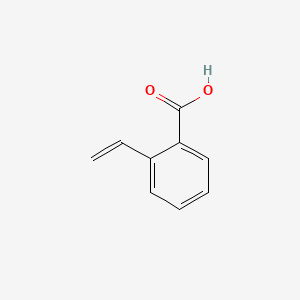

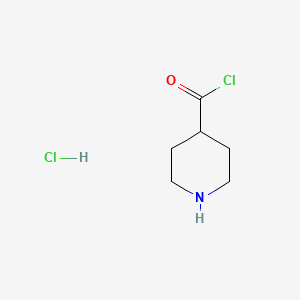

“2-[(Furan-2-carbonyl)-amino]-pentanoic acid” is a chemical compound with the empirical formula C10H13NO4 . It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements .

Synthesis Analysis

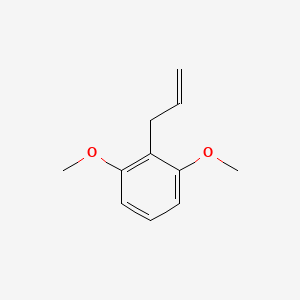

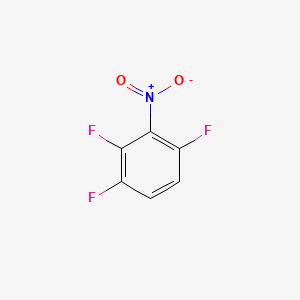

The synthesis of furan compounds, such as “2-[(Furan-2-carbonyl)-amino]-pentanoic acid”, can be achieved through various methods. One such method is the CuI-catalyzed coupling cyclization of gem-difluoroalkenes with active methylene carbonyl compounds .Molecular Structure Analysis

The molecular structure of “2-[(Furan-2-carbonyl)-amino]-pentanoic acid” can be represented by the SMILES stringCCCC(NC(=O)c1ccco1)C(O)=O . This indicates that the compound contains a furan ring (represented by c1ccco1), an amide group (NC(=O)), and a carboxylic acid group (C(O)=O). Chemical Reactions Analysis

Furan compounds are important building blocks in organic chemistry and can be used to synthesize a wide range of other compounds . The specific reactions that “2-[(Furan-2-carbonyl)-amino]-pentanoic acid” can undergo would depend on the reaction conditions and the presence of other reactants.Applications De Recherche Scientifique

Activation du facteur inductible par l'hypoxie (HIF)

Acide 2-[(furan-2-carbonyl)-amino]-pentanoïque : les dérivés ont été étudiés pour leur capacité à activer le HIF, un facteur de transcription crucial pour la réponse cellulaire aux conditions de faible teneur en oxygène. En inhibant le facteur inhibiteur du HIF-1 (FIH-1), ces composés peuvent induire l'expression de protéines anti-hypoxie, offrant un potentiel thérapeutique dans les conditions où l'hypoxie est une préoccupation .

Activité antibactérienne

Les dérivés du furane, y compris l'this compound, se sont avérés prometteurs dans la lutte contre les infections bactériennes. Ils ont été utilisés dans le développement de nouveaux agents antibactériens, en particulier en raison de leur efficacité contre les bactéries à Gram positif et à Gram négatif .

Applications nématicides

En agriculture, les dérivés du furane sont appliqués comme nématicides pour protéger les cultures des infestations de nématodes. Ils servent d'alternative à des produits chimiques plus nocifs comme le bromure de méthyle et ont été enregistrés pour une utilisation dans des pays comme l'Afrique du Sud .

Sécurité alimentaire

L'évaluation de la sécurité des dérivés du furane dans les matériaux en contact avec les aliments est essentielle. Des études ont suivi les directives pour l'évaluation des substances avant leur autorisation d'utilisation dans l'emballage alimentaire, en s'assurant qu'elles ne présentent pas de risque pour les consommateurs .

Propriétés antimicrobiennes

La recherche a indiqué que certains dérivés d'acides aminés furan-2-carbonyl, y compris l'this compound, pourraient être de puissants agents antimicrobiens. Cela ouvre des possibilités pour leur utilisation dans le développement de nouveaux traitements contre les infections microbiennes .

Efficacité thérapeutique

L'incorporation du noyau furane en chimie médicinale est une stratégie de synthèse clé dans la découverte de médicaments. Les composés contenant du furane présentent un large éventail de propriétés biologiques et pharmacologiques, telles que des activités anti-inflammatoires, analgésiques et anticancéreuses, ce qui les rend précieux dans divers domaines thérapeutiques .

Mécanisme D'action

Target of Action

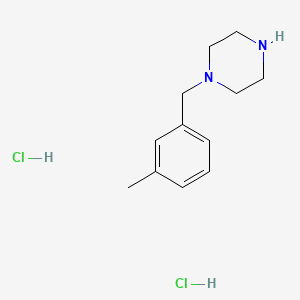

Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Mode of Action

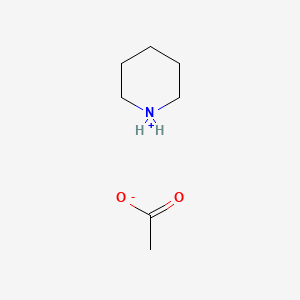

Furan-containing compounds are known to undergo typical aldehyde reactions, such as nucleophilic additions, condensation reactions, oxidations or reductions, as well as others associated with the furan ring such as electrophilic aromatic substitution or hydrogenation .

Biochemical Pathways

Furan derivatives are known to interact with various biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The compound’s molecular weight is 21121 , which could influence its bioavailability and pharmacokinetic properties.

Result of Action

Furan derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral effects .

Analyse Biochimique

Biochemical Properties

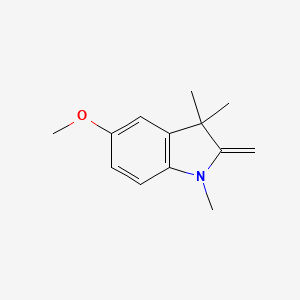

2-[(Furan-2-carbonyl)-amino]-pentanoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing various biochemical pathways. For instance, it has been shown to inhibit Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1), thereby activating Hypoxia-Inducible Factor-α (HIF-α) and promoting the expression of hypoxia-responsive genes . This interaction highlights its potential in regulating cellular responses to hypoxia.

Cellular Effects

2-[(Furan-2-carbonyl)-amino]-pentanoic acid affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of FIH-1 leads to the activation of HIF-α, which in turn affects the transcription of genes involved in angiogenesis, erythropoiesis, and glycolysis . This compound’s ability to modulate these pathways suggests its potential therapeutic applications in conditions such as ischemia and cancer.

Molecular Mechanism

The molecular mechanism of 2-[(Furan-2-carbonyl)-amino]-pentanoic acid involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By inhibiting FIH-1, it prevents the hydroxylation of HIF-α, allowing HIF-α to escape degradation and accumulate in the cell . This accumulation leads to the activation of hypoxia-responsive genes, which are crucial for cellular adaptation to low oxygen conditions.

Dosage Effects in Animal Models

The effects of 2-[(Furan-2-carbonyl)-amino]-pentanoic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating hypoxia-responsive pathways. At higher doses, it could potentially cause toxic or adverse effects . Determining the optimal dosage is essential for its safe and effective use in therapeutic applications.

Metabolic Pathways

2-[(Furan-2-carbonyl)-amino]-pentanoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its role in inhibiting FIH-1 affects the metabolic pathways regulated by HIF-α, such as glycolysis and erythropoiesis . Understanding these interactions is crucial for elucidating its overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of 2-[(Furan-2-carbonyl)-amino]-pentanoic acid within cells and tissues involve specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments . Studying its transport mechanisms can provide insights into its bioavailability and potential therapeutic applications.

Subcellular Localization

2-[(Furan-2-carbonyl)-amino]-pentanoic acid exhibits specific subcellular localization, which influences its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its precise role in cellular processes.

Propriétés

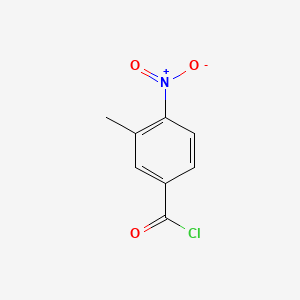

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(Furan-2-carbonyl)-amino]-pentanoic acid involves the reaction of furan-2-carboxylic acid with pentanoyl chloride to form 2-(pentanoylamino)furan-2-carboxylic acid, which is then treated with ammonia to obtain the final product.", "Starting Materials": [ "Furan-2-carboxylic acid", "Pentanoyl chloride", "Ammonia" ], "Reaction": [ "Step 1: Furan-2-carboxylic acid is reacted with pentanoyl chloride in the presence of a catalyst such as triethylamine to form 2-(pentanoylamino)furan-2-carboxylic acid.", "Step 2: The resulting product from step 1 is then treated with ammonia in a solvent such as ethanol to obtain 2-[(Furan-2-carbonyl)-amino]-pentanoic acid.", "Step 3: The product is then purified using techniques such as recrystallization or column chromatography." ] } | |

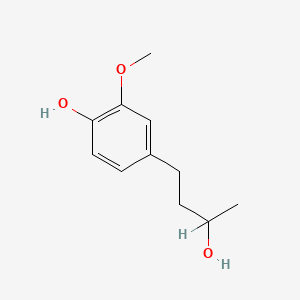

Numéro CAS |

436855-71-9 |

Formule moléculaire |

C10H13NO4 |

Poids moléculaire |

211.21 g/mol |

Nom IUPAC |

(2S)-2-(furan-2-carbonylamino)pentanoic acid |

InChI |

InChI=1S/C10H13NO4/c1-2-4-7(10(13)14)11-9(12)8-5-3-6-15-8/h3,5-7H,2,4H2,1H3,(H,11,12)(H,13,14)/t7-/m0/s1 |

Clé InChI |

PUKFQEGGUFUFMY-ZETCQYMHSA-N |

SMILES isomérique |

CCC[C@@H](C(=O)O)NC(=O)C1=CC=CO1 |

SMILES |

CCCC(C(=O)O)NC(=O)C1=CC=CO1 |

SMILES canonique |

CCCC(C(=O)O)NC(=O)C1=CC=CO1 |

Séquence |

X |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.